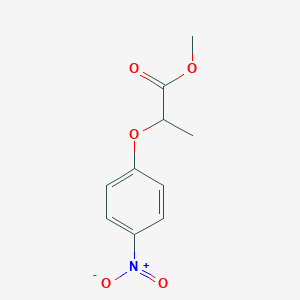![molecular formula C14H7ClN4O2 B8740971 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile CAS No. 496794-76-4](/img/structure/B8740971.png)
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a chloro-nitrophenyl group and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitroaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then subjected to a cyanation reaction using reagents such as potassium cyanide or copper(I) cyanide to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The carbonitrile group can participate in nucleophilic addition reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzimidazoles: Formed by nucleophilic substitution of the chloro group.
Amides: Formed by nucleophilic addition to the carbonitrile group.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitrophenyl methanol
- 2-Chloro-5-nitrophenyl pyridine
Uniqueness
Compared to similar compounds, 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile stands out due to its benzimidazole core, which imparts unique chemical and biological properties
Propiedades
Número CAS |
496794-76-4 |
|---|---|
Fórmula molecular |
C14H7ClN4O2 |
Peso molecular |
298.68 g/mol |
Nombre IUPAC |
2-(2-chloro-5-nitrophenyl)-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C14H7ClN4O2/c15-11-3-2-9(19(20)21)6-10(11)14-17-12-4-1-8(7-16)5-13(12)18-14/h1-6H,(H,17,18) |
Clave InChI |
GCMGWXAJQIXOLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8740897.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8740906.png)
![2-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8740914.png)
![7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE](/img/structure/B8740919.png)
![(S)-1-(3-Phenyl-3H-imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B8740943.png)




![6H-Benzo[c]chromene](/img/structure/B8740979.png)


